molecular formula C16H21N3OS B2492983 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 391226-01-0

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No. B2492983
CAS RN: 391226-01-0
M. Wt: 303.42
InChI Key: IQCNKLXHWJMCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of various catalysts. For instance, some compounds in the thiadiazole family are synthesized through reactions involving key intermediates such as thiosemicarbazide with phosphorus oxychloride, demonstrating the versatility of synthetic routes in accessing thiadiazole derivatives (Jun, 2009).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including N-substituted thiadiazoles, has been extensively studied using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the molecular geometry, electronic structure, and intermolecular interactions crucial for their biological activity and material properties. For example, crystallographic analysis provides insights into the orientation of the thiadiazole ring and its interactions within the crystal lattice, contributing to the understanding of the compound's stability and reactivity (Dong et al., 2002).

Scientific Research Applications

Anthelmintic Properties

A simplified compound based on the structure of albendazole, which is a widely used anthelmintic, showed promise in in vitro studies against the nematode Toxocara canis. This study indicates the potential of derivatives of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide in the discovery of novel anthelmintic agents, demonstrating lower cytotoxicity to human and animal cell lines than albendazole (Silva et al., 2022).

Antiepileptic Activity

Another study focused on the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole, showing significant antiepileptic effects in experimental models. This highlights the therapeutic potential of 1,3,4-thiadiazole derivatives in epilepsy treatment (Malygin, 2020).

Anti-Inflammatory and Analgesic Activities

Research on pyrimidine derivatives, including thiadiazole compounds, has demonstrated notable anti-inflammatory and analgesic activities. These findings suggest the applicability of thiadiazole derivatives in developing new anti-inflammatory and analgesic drugs (Sondhi et al., 2005).

Herbicidal Activity

A study on thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety reported moderate inhibitory activities against various weeds, indicating the potential for developing new herbicides from thiadiazole derivatives (Duan et al., 2010).

Safety and Hazards

“N-(2,4,6-Trimethylphenyl)formamide” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation .

properties

IUPAC Name

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-5-6-7-13(20)17-16-19-18-15(21-16)14-11(3)8-10(2)9-12(14)4/h8-9H,5-7H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNKLXHWJMCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide

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